molecular formula C14H18GdN3O10-2 B1198527 (Diethylenetriaminepentaacetato)gadolinate(2-)

(Diethylenetriaminepentaacetato)gadolinate(2-)

Cat. No.: B1198527
M. Wt: 545.6 g/mol
InChI Key: IZOOGPBRAOKZFK-UHFFFAOYSA-I
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Description

(Diethylenetriaminepentaacetato)gadolinate(2-) is a gadolinium-based compound commonly used in medical imaging, particularly in magnetic resonance imaging (MRI). This compound is known for its ability to enhance the contrast of images, making it easier to visualize internal structures and abnormalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethylenetriaminepentaacetato)gadolinate(2-) typically involves the reaction of gadolinium salts with diethylenetriaminepentaacetic acid (DTPA). The process generally includes the following steps:

  • Dissolving gadolinium salts (such as gadolinium chloride) in water.
  • Adding diethylenetriaminepentaacetic acid to the solution.
  • Adjusting the pH of the solution to facilitate the formation of the gadolinium complex.
  • Purifying the resulting compound through crystallization or other methods.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Diethylenetriaminepentaacetato)gadolinate(2-) primarily undergoes complexation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable complex structure.

Common Reagents and Conditions

    Reagents: Gadolinium salts, diethylenetriaminepentaacetic acid, water, pH adjusters (such as sodium hydroxide or hydrochloric acid).

    Conditions: Aqueous medium, controlled pH, room temperature to slightly elevated temperatures.

Major Products

The major product of these reactions is the gadolinium complex, which is used as a contrast agent in MRI.

Scientific Research Applications

(Diethylenetriaminepentaacetato)gadolinate(2-) has a wide range of applications in scientific research:

    Chemistry: Used as a contrast agent in various analytical techniques.

    Biology: Helps in visualizing biological structures and processes in living organisms.

    Medicine: Widely used in MRI to enhance image contrast, aiding in the diagnosis of various medical conditions.

    Industry: Utilized in the development of new imaging technologies and contrast agents.

Mechanism of Action

The compound works by altering the magnetic properties of nearby water molecules, enhancing the contrast of MRI images. Gadolinium ions have unpaired electrons that interact with the magnetic field, shortening the relaxation times of water protons and thereby increasing the signal intensity in MRI.

Comparison with Similar Compounds

Similar Compounds

  • Gadopentetate dimeglumine
  • Gadoteridol
  • Gadobenate dimeglumine

Uniqueness

(Diethylenetriaminepentaacetato)gadolinate(2-) is unique due to its specific structure, which provides optimal stability and efficacy as a contrast agent. Its ability to form stable complexes with gadolinium ions makes it particularly effective in enhancing MRI images.

Properties

Molecular Formula

C14H18GdN3O10-2

Molecular Weight

545.6 g/mol

IUPAC Name

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)

InChI

InChI=1S/C14H23N3O10.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-5

InChI Key

IZOOGPBRAOKZFK-UHFFFAOYSA-I

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Origin of Product

United States

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